molecular formula C9H10N2O B2512490 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine CAS No. 1518581-43-5

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine

Cat. No.: B2512490
CAS No.: 1518581-43-5
M. Wt: 162.192
InChI Key: GRRYGMAFEKWZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine is a heterocyclic compound that features a fused furan and pyridine ring system.

Preparation Methods

The synthesis of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the furan ring can be introduced through a series of cyclization reactions involving reagents such as sodium ethoxide in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine can be compared with other similar compounds, such as:

    1-{Furo[2,3-b]pyridin-2-yl}ethan-1-amine: This compound has a different fusion pattern of the furan and pyridine rings, leading to distinct chemical and biological properties.

    1-{Pyridin-2-yl}ethan-1-amine: Lacks the furan ring, resulting in different reactivity and applications.

    1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one:

Properties

IUPAC Name

1-furo[3,2-c]pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(10)9-4-7-5-11-3-2-8(7)12-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYGMAFEKWZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.